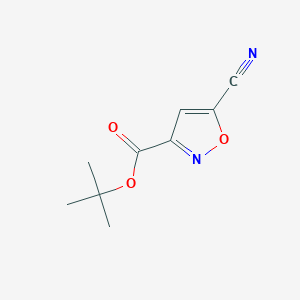![molecular formula C11H13ClF3N3O2S B2814197 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine CAS No. 260368-03-4](/img/structure/B2814197.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperazine moiety.
Mécanisme D'action
Target of Action
A structurally similar compound, ml267, has been found to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine may interact with its targets in a similar manner, inhibiting their function and thereby affecting bacterial growth and metabolism.
Biochemical Pathways
The inhibition of pptases by ml267 attenuates secondary metabolism in bacteria . This could imply that this compound may affect similar pathways, leading to downstream effects on bacterial growth and metabolism.
Pharmacokinetics
Ml267 has been highlighted for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles . These properties could potentially be similar for this compound, impacting its bioavailability.
Result of Action
Ml267 was found to thwart bacterial growth and attenuate the production of an sfp-pptase-dependent metabolite . This suggests that this compound may have similar effects on bacterial cells.
Méthodes De Préparation
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-methylsulfonylpiperazine under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Substitution Reactions: The presence of the chloro and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions.
Applications De Recherche Scientifique
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine stands out due to its unique combination of functional groups. Similar compounds include:
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the piperazine moiety.
4-Methylsulfonylpiperazine: Does not contain the chlorinated pyridine ring.
Trifluoromethyl-substituted pyridines: Vary in the position and number of trifluoromethyl groups.
This compound’s distinct structure imparts unique chemical and biological properties, making it a valuable subject of study in various scientific disciplines.
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3O2S/c1-21(19,20)18-4-2-17(3-5-18)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIUJUNSSCXUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[2.4]heptane](/img/structure/B2814117.png)
![N-(4-fluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2814120.png)

![N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2814122.png)
![Ethyl 5-fluoro-7-[4-[(prop-2-enoylamino)methyl]benzoyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2814126.png)
![methyl 3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2814128.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethoxybenzamide](/img/structure/B2814130.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2814132.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)
![N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2814135.png)

